molecular formula C8H10F3N3O2 B11876103 1,3-Dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione

1,3-Dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11876103
M. Wt: 237.18 g/mol
InChI Key: LQSIIJDQDVPNII-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethyluracil and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, the reaction may be conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

1,3-Dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: A precursor in the synthesis of the target compound.

    2,2,2-Trifluoroethylamine: Another precursor used in the synthesis.

Uniqueness

1,3-Dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and may improve its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1,3-dimethyl-6-(2,2,2-trifluoroethylamino)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c1-13-5(12-4-8(9,10)11)3-6(15)14(2)7(13)16/h3,12H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSIIJDQDVPNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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